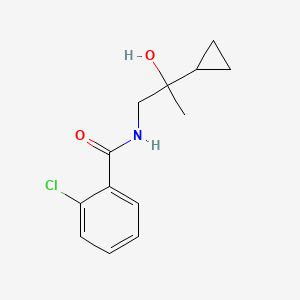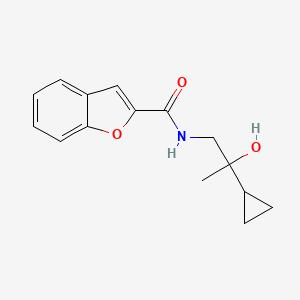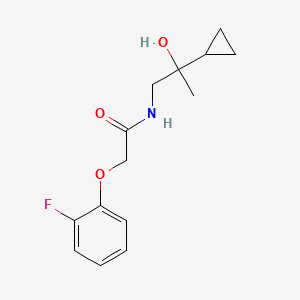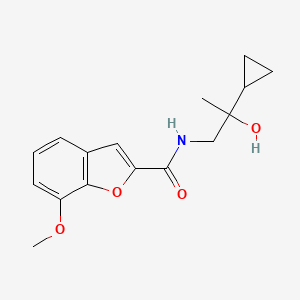![molecular formula C25H28N2O4 B6488508 N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 941940-38-1](/img/structure/B6488508.png)
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide (abbreviated as NMN) is a small molecule that has been studied for its potential therapeutic applications in various diseases. NMN is a member of the morpholine family and is structurally similar to nicotinamide adenine dinucleotide (NAD+) and nicotinamide mononucleotide (NMN). NMN has been studied extensively in recent years due to its ability to increase levels of NAD+ in cells, which is essential for the proper functioning of the body.
作用機序
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide works by increasing the levels of NAD+ in cells. NAD+ is an important coenzyme that is involved in many cellular processes, such as energy metabolism, DNA repair, and gene expression. This compound is able to increase NAD+ levels by acting as a precursor to NAD+. This means that this compound is converted to NAD+ in the cell, which increases the levels of NAD+ in the cell.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to improve the function of mitochondria, which are the energy-producing organelles of the cell. This compound has also been found to reduce inflammation, improve glucose metabolism, and reduce oxidative stress. Additionally, this compound has been found to improve cognitive function and memory formation.
実験室実験の利点と制限
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, this compound is relatively non-toxic, which makes it safe to use in experiments. However, this compound has some limitations for lab experiments. For example, this compound is not able to cross the blood-brain barrier, which limits its potential applications in neurological diseases. Additionally, this compound is not orally bioavailable, which limits its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide. For example, further research could be conducted on the potential therapeutic applications of this compound, such as its potential to be used as a cancer treatment or to slow the aging process. Additionally, research could be conducted on the mechanisms by which this compound increases NAD+ levels in cells, as this could provide further insight into its potential therapeutic applications. Additionally, research could be conducted on the potential side effects of this compound and its potential interactions with other drugs. Finally, research could be conducted on the potential uses of this compound in combination with other drugs or therapies, as this could provide further insight into its potential therapeutic applications.
合成法
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide is synthesized from its precursor, nicotinamide mononucleotide (this compound), using a reaction known as the Claisen-Schmidt condensation. In this reaction, this compound is reacted with an aldehyde in the presence of an acid catalyst to form a beta-keto ester. This ester is then hydrolyzed to form this compound. The reaction is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide has been studied extensively in recent years due to its ability to increase levels of NAD+ in cells, which is essential for the proper functioning of the body. This compound has been found to have a variety of therapeutic applications, such as treating diabetes, obesity, cardiovascular diseases, and neurological disorders. This compound has also been studied for its potential to slow the aging process, as NAD+ levels decline with age. Additionally, this compound has been studied for its potential to be used as a cancer treatment, as it has been found to inhibit the growth of certain types of cancer cells.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-8-4-7-21(16-22)24(27-11-13-30-14-12-27)17-26-25(28)18-31-23-10-9-19-5-2-3-6-20(19)15-23/h2-10,15-16,24H,11-14,17-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHRWXBKRDLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)



![1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B6488483.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B6488513.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488517.png)
